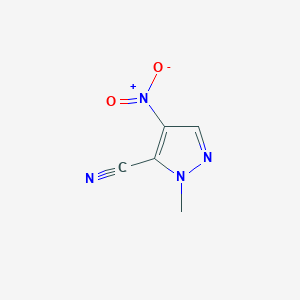

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Descripción general

Descripción

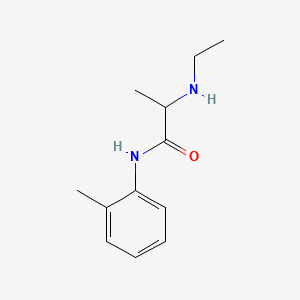

“1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

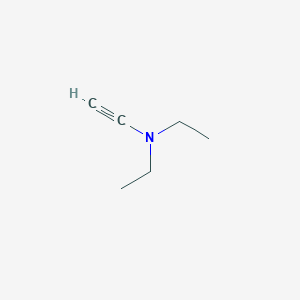

The synthesis of pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carbonitrile group at the 5-position .Chemical Reactions Analysis

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of a similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been studied in detail . This type of analysis can provide valuable information about the compound’s molecular geometry, bond lengths, and angles, which can be crucial for understanding its properties and potential applications.

Organic Synthesis

The pyrazole structure, to which 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile belongs, has been found to have intriguing applications in organic synthesis . It can act as both a directing and transforming group, making it a versatile tool in the synthesis of various small molecules .

Pharmaceutical Applications

Pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile, have been found to exhibit a diverse array of pharmaceutical activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, and anticonvulsant properties . This makes them valuable for the development of new drugs and therapies.

Agricultural Applications

In addition to their pharmaceutical uses, pyrazole derivatives also have agricultural applications . They are present in various small molecules that exhibit a range of agricultural activities . This could potentially include uses as pesticides, herbicides, or growth regulators.

Suzuki-Miyaura Cross-Coupling Reactions

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile, is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to create carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Transesterification Reactions

The same derivative is also used in transesterification reactions . These reactions are important in the production of biodiesel, among other applications.

Direcciones Futuras

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-5-carbonitrile”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, and investigating the biological activities of these compounds .

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets

Propiedades

IUPAC Name |

2-methyl-4-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXHRFFZAPFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-nitro-1H-pyrazole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

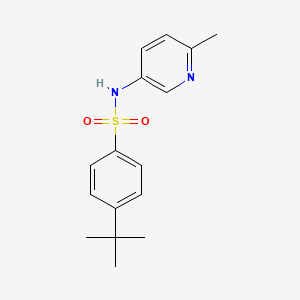

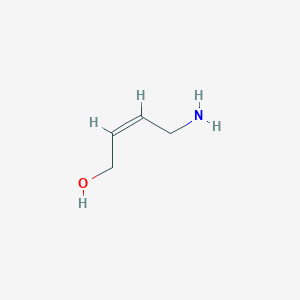

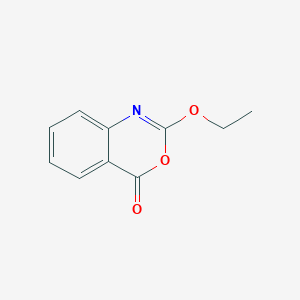

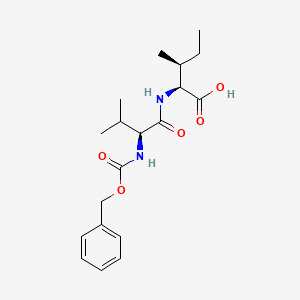

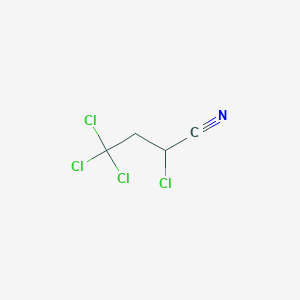

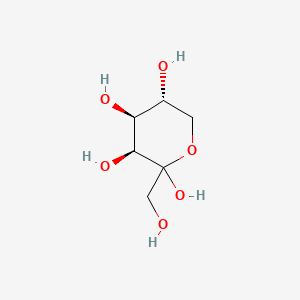

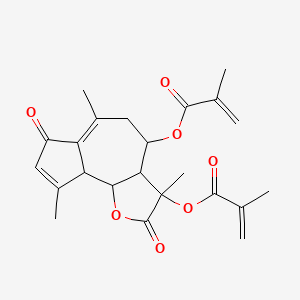

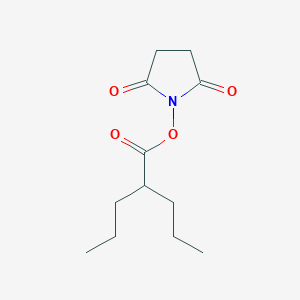

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B3328041.png)